2-hydroxypyridine-3-carbothioamide
Description
2-Hydroxypyridine-3-carbothioamide is a pyridine derivative featuring a hydroxyl group at the 2-position and a carbothioamide (-C(S)NH₂) group at the 3-position of the pyridine ring. However, its properties and applications are influenced by structural analogs with variations in substituent type, position, and electronic effects.
Properties
CAS No. |
955399-19-6 |
|---|---|
Molecular Formula |
C6H6N2OS |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxypyridine-3-carbothioamide typically involves the reaction of 2-hydroxypyridine with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxypyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbothioamide group can be reduced to form an amine or other reduced sulfur-containing compounds.
Substitution: The hydroxyl and carbothioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2-pyridone-3-carbothioamide or 2-pyridinecarboxylic acid derivatives.
Reduction: 2-hydroxypyridine-3-amine or other reduced sulfur-containing compounds.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxypyridine-3-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-hydroxypyridine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbothioamide groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridine Derivatives
*Estimated based on molecular formula.
Key Research Findings and Insights
Substituent Effects on Reactivity and Bioactivity
- Halogen vs. Hydroxyl/Carbothioamide: The bromo and iodo substituents in analogs like N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide and N-(2-hydroxy-5-iodopyridin-3-yl)acetamide introduce significant steric bulk and polarizability, which may enhance binding to hydrophobic pockets in proteins.
- Pivalamide vs. Carbothioamide : Pivalamide groups (e.g., in N-(2-chloro-4-formyl-6-iodopyridin-3-yl)pivalamide ) contribute to high molecular weight and lipophilicity, reducing aqueous solubility. Carbothioamide derivatives, while less lipophilic, may exhibit better solubility in polar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
